Lamotrigine Dimer Impurity 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

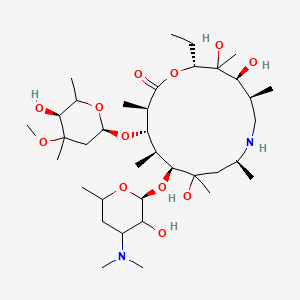

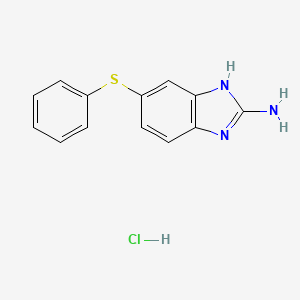

Lamotrigine Dimer Impurity 1 is a dimer impurity of the anticonvulsant Lamotrigine . It has a molecular formula of C19H14Cl4N10 and a molecular weight of 524.19 . It appears as an off-white to pale yellow solid .

Molecular Structure Analysis

The molecular structure of Lamotrigine Dimer Impurity 1 involves two lamotrigine molecules. Each lamotrigine molecule has a molecular formula of C9H7Cl2N5 . The dimer impurity is formed by the combination of two such molecules .Physical And Chemical Properties Analysis

Lamotrigine Dimer Impurity 1 is an off-white to pale yellow solid . It has a molecular weight of 524.19 and a molecular formula of C19H14Cl4N10 .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Detection and Analysis Methods : Research has focused on developing analytical methods for detecting trace amounts of impurities in lamotrigine. One method involves high-performance liquid chromatography (HPLC) and thermospray mass spectrometry (TSP-MS) for precise detection of impurities in the 50-100 ppb range (Ashton, Ray, & Valko, 1999).

Spectrophotometric and Chromatographic Methods : Spectrophotometric and TLC methods have been developed for the determination of lamotrigine in the presence of its impurity, providing reliable and selective ways of identifying and quantifying lamotrigine and its impurities (Youssef & Taha, 2007).

Stability Indicating LC Method : A validated stability-indicating liquid chromatographic method was developed for lamotrigine, which is effective in separating the drug from its synthetic impurities and degradation products under various stress conditions (Srinivasulu, Mukkanti, Reguri, & Srinivas, 2009).

Environmental Impact Studies

- Wastewater Treatment Analysis : Studies have also been conducted on the presence of lamotrigine and its metabolites in wastewater treatment plants and surface water, indicating the environmental impact of these compounds (Zonja, Pérez, & Barceló, 2016).

Drug Synthesis and Manufacturing

- Impurity Formation and Identification : Research into the formation and identification of impurities in lamotrigine synthesis is crucial for ensuring the quality and safety of the drug. This includes studies on the detection of synthetic route indicative impurities and their impact on drug quality (Carrier, Eckers, & Wolff, 2008).

Phototoxicity and Degradation Studies

- Phototoxicity Research : Investigations into the phototoxicity of lamotrigine, including the generation of singlet oxygen and photodecomposition products, provide insights into the potential risks associated with exposure to light (Bilski, Wolak, Zhang, Moore, & Chignell, 2009).

- Degradation Pathways : Studies on the degradation pathways of lamotrigine under advanced treatment methods like UV photolysis, hydroxyl radicals, and ozone are significant for understanding its stability and environmental impact (Keen, Ferrer, Thurman, & Linden, 2014).

Crystal Structure and Physicochemical Properties

- Crystal Structures of Lamotrigine : Research into the crystal structures of lamotrigine and its salts has been conducted, illustrating the differences in supramolecular aggregation in the base and its chloride and nitrate salts, which is crucial for understanding its physicochemical properties (Sridhar & Ravikumar, 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1797983-48-2 |

|---|---|

Produktname |

Lamotrigine Dimer Impurity 1 |

Molekularformel |

C19H14Cl4N10 |

Molekulargewicht |

524.20 |

Aussehen |

Off-White to Pale Yellow Solid |

melting_point |

177-179°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

3-[[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-3-amino]methylamino]-5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)